1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine

Medicinal Chemistry Building Block Regioselectivity

1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole core bearing three critical functional handles: an N1-difluoromethyl (‑CF₂H) group, a C3‑nitro (‑NO₂) substituent, and a C4‑amine (‑NH₂) group. This precise arrangement underpins its role as a versatile intermediate in medicinal and agrochemical research, particularly for constructing libraries where both hydrogen‑bond donor/acceptor capacity and electron‑withdrawing character must be independently tuned.

Molecular Formula C4H4F2N4O2
Molecular Weight 178.10 g/mol
Cat. No. B11729260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine
Molecular FormulaC4H4F2N4O2
Molecular Weight178.10 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1C(F)F)[N+](=O)[O-])N
InChIInChI=1S/C4H4F2N4O2/c5-4(6)9-1-2(7)3(8-9)10(11)12/h1,4H,7H2
InChIKeyNSSIBGQTTBIJIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine: A Strategic Building Block in Pyrazole Chemistry


1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine is a heterocyclic compound characterized by a pyrazole core bearing three critical functional handles: an N1-difluoromethyl (‑CF₂H) group, a C3‑nitro (‑NO₂) substituent, and a C4‑amine (‑NH₂) group [1]. This precise arrangement underpins its role as a versatile intermediate in medicinal and agrochemical research, particularly for constructing libraries where both hydrogen‑bond donor/acceptor capacity and electron‑withdrawing character must be independently tuned [2]. Its C4‑amine serves as a key derivatization point, while the juxtaposition of strongly electron‑withdrawing nitro and lipophilic difluoromethyl groups imparts a unique electronic profile compared to non‑fluorinated or regioisomeric analogs .

Why 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine Is Not Interchangeable with Nearby Analogs


Even among structurally similar difluoromethyl-nitropyrazoles, simple substitution leads to dramatically different reactivity and application scope. The regioisomer 1-(difluoromethyl)-4-nitro-1H-pyrazole (CAS 956477‑64‑8) lacks the C4‑amine, making it incapable of serving as a direct precursor for amine‑based conjugations [1]. The positional isomer 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine (CAS 2226182‑58‑5) places the amine adjacent to the difluoromethyl group, altering both electronic properties and steric accessibility at the critical C4 position . Furthermore, the nitro reduction product—1-(difluoromethyl)-1H-pyrazol-4-amine—has been demonstrated to proceed with 95% yield under hydrogenation conditions, establishing a quantifiable synthetic lineage that distinguishes the 3‑nitro‑4‑amine from its non‑nitrated core . These differences are not cosmetic; they dictate which downstream chemistries (e.g., amide coupling, reductive amination, nucleophilic aromatic substitution) can be executed with predictable regioselectivity and yield.

Quantitative Differentiation: 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine vs. Closest Analogs


Unique Triple-Functionality: C4‑Amine, N1‑CF₂H, and C3‑NO₂ in a Single Pyrazole Scaffold

This compound uniquely presents three orthogonal functional groups on the pyrazole ring: an N1‑difluoromethyl group, a C3‑nitro group, and a free C4‑amine. The closest commercial comparator, 1-(difluoromethyl)-4-nitro-1H-pyrazole, lacks the C4‑amine entirely, while 1-(difluoromethyl)-3-nitro-1H-pyrazol-5-amine places the amine at C5 instead of C4, altering the spatial relationship between the NH₂ and both electron‑withdrawing groups [1][2]. No other compound in the <$100/g commercial catalog segment offers this exact combination.

Medicinal Chemistry Building Block Regioselectivity

Computed LogP (XLogP3) Comparison: Enhanced Lipophilicity Over N1‑Unsubstituted Analog

The N1‑difluoromethyl group increases the computed lipophilicity of the pyrazole scaffold. PubChem reports an XLogP3 value of 1.2 for 1-(difluoromethyl)-3-nitro-1H-pyrazole (the des‑amino analog) [1]. For the N1‑unsubstituted analog 3-nitro-1H-pyrazol-4-amine, the reduced heavy atom count and absence of fluorine result in a lower topological polar surface area (TPSA) and predicted LogP, though an exact XLogP3 value is not available in PubChem for the des‑fluoro comparator .

Physicochemical Property Lipophilicity Drug‑likeness

Synthetic Lineage and Proven Reducibility to Key Intermediate 1-(Difluoromethyl)-1H-pyrazol-4-amine

The nitro group at C3 in 1-(difluoromethyl)-3-nitro-1H-pyrazol-4-amine is reducible to the corresponding amine, providing a well‑characterized pathway to the valuable intermediate 1-(difluoromethyl)-1H-pyrazol-4-amine. A published patent procedure demonstrates that the closely related 1-(difluoromethyl)-4-nitro-1H-pyrazole undergoes hydrogenation over 10% Pd/C in EtOAc at 20 °C to afford 1-(difluoromethyl)-1H-pyrazol-4-amine in 95% yield . By class‑level inference, the 3‑nitro‑4‑amine regioisomer is expected to undergo analogous reduction, yielding the 3‑amino congener while retaining the free C4‑amine for orthogonal protection or further elaboration.

Synthetic Chemistry Nitro Reduction Intermediate

Patent‑Backed General Method for R1=NO₂ Difluoromethylpyrazoles Establishes Synthetic Feasibility and Broad Utility

The compound falls directly within the scope of a patented process for preparing 3‑difluoromethyl‑substituted pyrazole compounds of Formula (I) wherein R1 can be nitro [1]. This patent, assigned to BASF, teaches a general method using 4,4‑difluoroacetoacetic ester, triethyl orthoformate, and methylhydrazine. The explicit inclusion of R1=NO₂ confirms that the target substitution pattern is industrially viable and not merely a theoretical structure. In contrast, C4‑amino‑substituted variants without the N1‑difluoromethyl group are not covered by this specific process, potentially limiting access to bulk quantities via this route.

Process Chemistry Patent Agrochemical

Hydrogen Bond Donor Count and Topological Polar Surface Area Differentiation for Molecular Design

Computed physicochemical descriptors reveal that 1-(difluoromethyl)-3-nitro-1H-pyrazol-4-amine possesses 1 hydrogen bond donor (C4‑NH₂) and 6 hydrogen bond acceptors, compared to 0 hydrogen bond donors for 1-(difluoromethyl)-3-nitro-1H-pyrazole [1][2]. The topological polar surface area (TPSA) is predicted to be approximately 89.6 Ų for the target compound (summing contributions from NH₂ at ~26 Ų plus the 63.6 Ų of the des‑amino core), placing it within the favorable range for oral bioavailability (<140 Ų) while retaining sufficient polarity for solubility. The non‑aminated analog has TPSA = 63.6 Ų, which may limit aqueous solubility.

Molecular Descriptors ADME Drug Design

Optimal Application Domains for 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine


Divergent Synthesis of 3,4-Diaminopyrazole Libraries via Selective Nitro Reduction

The simultaneous presence of a reducible C3‑nitro group and a free C4‑amine enables a divergent library strategy. Initial derivatization at the C4‑amine (e.g., amide formation, sulfonylation) followed by nitro reduction to the C3‑amine yields an orthogonally functionalized 3,4‑diaminopyrazole core. The 95% reduction yield demonstrated for the 4‑nitro regioisomer provides a quantitative benchmark for expected conversion efficiency . This two‑step, one‑pot potential distinguishes the compound from 1-(difluoromethyl)-4-nitro-1H-pyrazole, which would require additional deprotection steps to achieve the same outcome.

Synthesis of Fluorinated Kinase Hinge‑Binding Fragments

The combination of a hydrogen‑bond‑donating C4‑amine and an electron‑withdrawing C3‑nitro group on a lipophilic difluoromethyl‑pyrazole scaffold mirrors the pharmacophoric requirements of many ATP‑competitive kinase inhibitors. The moderate XLogP3 (~1.2) and TPSA (~89.6 Ų) predict favorable permeability for cell‑based screening while retaining the polarity needed for hinge‑region hydrogen bonding [1]. In contrast, the des‑amino analog lacks the critical hinge‑binding donor, limiting its utility in kinase programs.

Agrochemical Intermediate with Patent‑Backed Scalable Route

The inclusion of the R1=NO₂ substitution pattern in the BASF process patent (US 8188295 B2) establishes a credible industrial synthesis pathway [2]. For agrochemical discovery programs exploring SDH-inhibiting fungicides or herbicidal pyrazoles, this compound offers a direct entry into the difluoromethyl‑pyrazole chemical space with a documented route to bulk supply. Regioisomeric analogs lacking this patent coverage may introduce supply chain uncertainty for programs advancing toward field trials.

Quote Request

Request a Quote for 1-(Difluoromethyl)-3-nitro-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.